Product packaging for Dansylhydrazide trivaline(Cat. No.:CAS No. 76080-91-6)

Dansylhydrazide trivaline

Cat. No.: B1669801
CAS No.: 76080-91-6
M. Wt: 562.7 g/mol
InChI Key: AWIZJVIMVDVVFV-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansylhydrazide Trivaline is a chemical compound with the molecular formula C27H42N6O5S and a molecular weight of 562.73 g/mol . Its structure incorporates a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, which is known for its fluorescent properties and utility as a tag in analytical chemistry. Compounds containing the dansyl group, such as dansylhydrazine, are widely used as derivatization reagents to enhance the detection and quantification of target analytes in liquid chromatography-mass spectrometry (LC-MS) applications . The hydrazide functional group is reactive toward carbonyl groups, making similar reagents valuable for labeling carboxylic acids and aldehydes to improve ionization efficiency and sensitivity in mass spectrometry . This can facilitate research in metabolomics and the analysis of biomarkers in biological samples like plasma and urine . The "trivaline" moiety suggests a peptide-based backbone, which may be explored for specific molecular recognition or binding studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N6O5S B1669801 Dansylhydrazide trivaline CAS No. 76080-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76080-91-6

Molecular Formula

C27H42N6O5S

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[2-[5-(dimethylamino)naphthalen-1-yl]sulfonylhydrazinyl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C27H42N6O5S/c1-15(2)22(28)25(34)29-23(16(3)4)26(35)30-24(17(5)6)27(36)31-32-39(37,38)21-14-10-11-18-19(21)12-9-13-20(18)33(7)8/h9-17,22-24,32H,28H2,1-8H3,(H,29,34)(H,30,35)(H,31,36)/t22-,23-,24-/m0/s1

InChI Key

AWIZJVIMVDVVFV-HJOGWXRNSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VVV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dansylhydrazide trivaline
DGTV
H-Val-Val-Val-N2H2-DNS
trivaline dansyl hydrazide
Val-Val-Val-dansyl hydrazide

Origin of Product

United States

Synthesis and Chemical Derivatization Methodologies for Dansylhydrazide Trivaline

Strategies for the Chemical Synthesis of Dansylhydrazide Trivaline

Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for producing peptides of a defined sequence.

Resin Attachment: The synthesis begins by attaching the first N-protected valine amino acid to a solid support, typically a polymeric resin like Wang resin. nih.gov

Iterative Coupling and Deprotection: The peptide chain is elongated through a series of cycles. In each cycle, the N-terminal protecting group (commonly the Fluorenylmethyloxycarbonyl group, Fmoc) is removed, and the next Fmoc-protected valine is coupled to the free amine. sigmaaldrich.comjpt.com

Cleavage and Final Coupling: Once the trivaline sequence (Val-Val-Val) is assembled on the resin, the peptide is cleaved from the solid support. The C-terminal carboxylic acid of the purified trivaline is then activated and coupled to dansyl hydrazine (B178648) in solution. Alternatively, methods exist for the direct hydrazinolysis of the peptide from the resin to form a peptide hydrazide, which could then be further derivatized, though direct coupling of dansyl hydrazine to the full peptide is more straightforward. nih.gov

Solution-Phase Synthesis: While less common for longer peptides, solution-phase synthesis is a viable strategy for a short peptide like trivaline. This method involves coupling the amino acids sequentially in a suitable organic solvent. Purification after each step is required, making it more labor-intensive than SPPS. The final step remains the coupling of the synthesized trivaline's carboxylic acid with dansyl hydrazine.

Coupling Reactions Involving Dansyl Hydrazine and Trivaline Amino Acid Sequences

The critical step in the synthesis is the formation of the bond between the trivaline peptide and dansyl hydrazine (5-(Dimethylamino)naphthalene-1-sulfonylhydrazine). sigmaaldrich.com This reaction is a type of peptide coupling, where the carboxylic acid group of trivaline's C-terminal valine is activated to facilitate a nucleophilic attack by the terminal amine of the hydrazine.

The reaction can be generalized as: Trivaline-COOH + H₂N-NH-Dansyl → Trivaline-CO-NH-NH-Dansyl + H₂O

To achieve this transformation efficiently and minimize side reactions, particularly racemization of the chiral amino acids, a coupling reagent is required. uni-kiel.de These reagents convert the carboxylic acid into a more reactive intermediate. The choice of coupling reagent and additives is critical for achieving high yield and purity. jpt.com

Several classes of coupling reagents are available, each with specific activation mechanisms and applications.

Interactive Table of Common Peptide Coupling Reagents

Reagent Class Examples Activation Mechanism Advantages Considerations
Carbodiimides EDC, DCC Forms an O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. peptide.com Cost-effective and widely used. uni-kiel.de Can cause allergic reactions (DCC). Byproducts can be difficult to remove.
Phosphonium (B103445) Salts PyBOP®, BOP Forms an active ester via an oxyphosphonium intermediate. High coupling efficiency, low racemization. sigmaaldrich.com Can be more expensive. Byproducts are carcinogenic.

| Uronium/Aminium Salts | HBTU, HATU, T3P® | Forms an active ester (e.g., HOBt or HOAt ester). jpt.com | Very fast reaction times, high yields, and suppression of side reactions. jpt.com | Guanidinium byproducts can sometimes be formed. uni-kiel.de |

The coupling reaction is typically performed in an inert organic solvent like N,N-Dimethylformamide (DMF). sigmaaldrich.com An N-terminally protected trivaline is dissolved with dansyl hydrazine, and the coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to initiate the reaction. peptide.com After the reaction is complete, the product is purified, and the N-terminal protecting group is removed if the final application requires a free N-terminus.

Considerations in Synthetic Route Optimization for Research Applications

Optimizing the synthesis of this compound is crucial for ensuring the production of a high-purity compound suitable for sensitive research applications, such as studying peptide-DNA interactions. researchgate.netacs.orgresearchgate.net The primary goals of optimization are to maximize yield, ensure chemical and optical purity, and streamline the purification process. chemrxiv.orgchiroblock.com

Interactive Table of Synthetic Route Optimization Parameters

Parameter Objective Strategies and Considerations
Synthesis Platform Efficiency, Purity Solid-Phase (SPPS): Generally preferred for ease of purification as excess reagents are washed away. sigmaaldrich.comSolution-Phase: May offer flexibility but is more time-consuming due to intermediate purification steps.
Protecting Groups Prevent Side Reactions N-terminal Protection (Fmoc/Boc): Choice depends on the desired cleavage conditions and compatibility with the dansyl group. Fmoc is common in SPPS. jpt.com
Coupling Reagents Maximize Yield, Minimize Racemization Select modern uronium or phosphonium reagents (e.g., HATU, PyBOP) for difficult couplings or to ensure low racemization. uni-kiel.de Additives like HOBt are critical when using carbodiimides.
Reaction Conditions Complete Conversion Optimize temperature, reaction time, and stoichiometry of reagents. Monitor reaction progress using techniques like HPLC or TLC.
Purification Achieve High Purity (>95%) Reversed-Phase HPLC (RP-HPLC): The standard method for purifying peptides and fluorescent derivatives. The dansyl group provides a strong UV/Vis and fluorescence signal for easy detection. sigmaaldrich.com

| Characterization | Verify Identity and Purity | Mass Spectrometry (MS): To confirm the correct molecular weight. sigmaaldrich.comNMR Spectroscopy: To confirm the chemical structure. nih.govHPLC Analysis: To determine the final purity. |

Self Assembly and Solution Behavior of Dansylhydrazide Trivaline

Dimerization Mechanisms of Dansylhydrazide Trivaline in Aqueous Environments

The self-assembly of this compound in aqueous solutions is primarily driven by the formation of dimeric species. This process is thought to be a prerequisite for its biological activity, such as its cooperative binding to DNA. The primary mechanism underlying this dimerization is attributed to hydrophobic interactions between the nonpolar residues of the peptide.

The structure of this compound, which consists of three valine residues and a dansyl group, provides the molecular basis for these interactions. The valine side chains are hydrophobic, and in an aqueous environment, they tend to minimize their contact with water molecules. This leads to the association of two peptide monomers in a configuration that shields these hydrophobic groups from the solvent.

Furthermore, the aromatic dansyl group can contribute to the stability of the dimer through π-π stacking interactions. In this arrangement, the planar aromatic rings of two dansyl groups align in a parallel or near-parallel fashion, creating favorable van der Waals forces. The combination of hydrophobic interactions from the trivaline moiety and π-π stacking from the dansyl group results in a stable dimeric structure in solution. It has been suggested that the structure of complexes between DNA and this compound is stabilized by periodically spaced hydrophobic contacts between the dimeric oligopeptide species bound to the DNA molecules nih.gov.

Determination of Dimerization Constants in Solution Systems

The equilibrium between the monomeric and dimeric forms of this compound in a solution can be quantified by the dimerization constant (Kd). A lower Kd value indicates a stronger affinity between the monomers and a greater propensity to form dimers. While specific experimentally determined dimerization constants for this compound in simple aqueous buffers are not extensively reported in the available literature, several biophysical techniques are suitable for their determination.

One common method is analytical ultracentrifugation , specifically sedimentation equilibrium analysis. This technique can distinguish between different molecular species in solution based on their mass and shape. By analyzing the sedimentation profiles of this compound at various concentrations, it is possible to determine the relative amounts of monomers, dimers, and potentially higher-order oligomers, and from this data, the dimerization constant can be calculated. Hydrodynamic methods, including sedimentation, have been employed to study the complexes of this compound with DNA, revealing the presence of different sedimenting species which is indicative of the peptide's self-assembly nih.gov.

Fluorescence spectroscopy is another powerful tool for studying dimerization, particularly for a molecule like this compound which contains a fluorescent dansyl group. The fluorescence properties of the dansyl group are sensitive to its local environment. Upon dimerization, changes in the fluorescence intensity, emission wavelength, and fluorescence anisotropy can be observed. By titrating a solution of the monomer and monitoring these changes, a binding isotherm can be constructed to calculate the dimerization constant.

The following table outlines the key parameters that can be obtained from these techniques to characterize the dimerization of this compound.

ParameterTechniqueDescription
Sedimentation CoefficientAnalytical UltracentrifugationProvides information on the size and shape of the molecular species in solution.
Molecular WeightAnalytical UltracentrifugationCan distinguish between monomers and dimers based on their mass.
Dimerization Constant (Kd)Multiple TechniquesQuantifies the equilibrium between the monomeric and dimeric states.
Fluorescence Quantum YieldFluorescence SpectroscopyChanges in the local environment of the dansyl group upon dimerization can affect the quantum yield.
Fluorescence AnisotropyFluorescence SpectroscopyAn increase in anisotropy upon dimerization reflects the larger size of the rotating molecular entity.

Formation of Higher-Order Oligomeric Assemblies in Solution

Beyond dimerization, this compound exhibits a tendency to form larger, higher-order oligomeric assemblies. This behavior is particularly evident in its cooperative binding to macromolecules like DNA, where the initial binding of a dimer facilitates the binding of subsequent dimers nih.gov. This cooperative process suggests that peptide-peptide interactions extend beyond the formation of simple dimers.

The formation of these higher-order structures is likely driven by the same intermolecular forces responsible for dimerization: hydrophobic interactions and π-π stacking. Once dimers are formed, they can present surfaces that are favorable for the association of additional dimers, leading to the growth of oligomeric chains or clusters.

The study of this compound complexes with DNA using techniques such as linear dichroism and electron microscopy has provided indirect evidence for the formation of these larger assemblies nih.gov. These studies have shown that the binding of the peptide induces significant structural changes in the DNA, leading to the formation of highly organized and condensed particles. This level of organization is consistent with the presence of extended, ordered arrays of the peptide along the DNA molecule, which would be formed through the association of multiple dimeric units. The sedimentation patterns of these complexes also suggest the existence of fast-sedimenting species, which are significantly larger than what would be expected from the binding of individual monomers or dimers, further supporting the formation of higher-order oligomeric structures nih.gov.

Interactions of Dansylhydrazide Trivaline with Nucleic Acids

Interactions with Deoxyribonucleic Acid (DNA)

The interaction of Dansylhydrazide trivaline with DNA is characterized by its ability to bind to the double helix and induce significant conformational changes. This binding is a multifaceted process that is influenced by the concentration of the peptide, the topology of the DNA, and the specific nucleotide sequence.

Cooperative Binding Phenomena with Double-Stranded DNA

The binding of this compound to double-stranded DNA (dsDNA) is a cooperative process. This means that the binding of one molecule of the peptide to a site on the DNA facilitates the binding of subsequent molecules to adjacent sites. This cooperative binding is a key factor in the ability of this compound to induce large-scale structural changes in DNA. The initial binding event likely alters the local conformation of the DNA, creating a more favorable environment for further peptide association. This leads to the formation of clusters of bound peptide molecules along the DNA strand, which is a prerequisite for the subsequent condensation and compactization events.

Studies have shown that at high concentrations of dsDNA, the binding of this compound leads to the formation of "biduplex" structures which then undergo further compaction. nih.gov This suggests a multi-step binding and assembly process, where the initial cooperative binding of the peptide to the DNA duplex is followed by intermolecular association of these peptide-DNA complexes.

Sequence Specificity of Binding (e.g., AT vs. GC Pair Preference)

While this compound interacts with the general structure of the DNA double helix, there is evidence to suggest a preference for certain nucleotide sequences. Like many minor groove binders, there is an indication that this compound may favor regions of DNA rich in Adenine-Thymine (AT) base pairs. The minor groove in AT-rich regions is typically narrower and possesses a higher negative electrostatic potential, which can be more accommodating for the binding of small molecules.

However, research on analogues of this compound has shown that the peptide component can influence sequence preference. For instance, when attached to netropsin analogs, the trivaline moiety can shift the binding preference to recognize sequences containing two runs of three AT pairs separated by two Guanine-Cytosine (GC) pairs. nih.gov This suggests that while the core interaction may have a general affinity, the specific peptide sequence can introduce a more defined sequence recognition capability.

FeatureObservationImplication
Minor Groove Geometry AT-rich regions have a narrower minor groove.Provides a snug fit for the peptide, enhancing binding affinity.
Electrostatic Potential AT-rich regions exhibit a more negative electrostatic potential.Favors interaction with positively charged or polar molecules.
Peptide Analogue Studies Trivaline attached to netropsin analogues alters sequence recognition. nih.govThe peptide itself can contribute to the specificity of DNA binding.

Minor Groove Binding Localization

The localization in the minor groove is significant as it allows the peptide to influence the local and global structure of the DNA without denaturing it. By binding in the minor groove, this compound can alter the helical twist, bending, and flexibility of the DNA, which are crucial factors in the subsequent condensation events.

Induction of DNA Condensation and Compactization

One of the most striking effects of this compound's interaction with DNA is its ability to induce condensation and compactization of the DNA molecule. This process is highly dependent on the concentration of the peptide and the topology of the DNA (linear vs. circular).

With linear dsDNA at sufficiently high concentrations, the cooperative binding of this compound can lead to the formation of elongated, condensed structures often described as rod-like. nih.gov These structures arise from the intermolecular association of multiple DNA molecules bridged by the peptide. The initial binding of the peptide to the DNA duplex creates adhesive sites that can then interact with other peptide-DNA complexes, leading to the assembly of these larger, ordered structures. Electron microscopy studies have revealed the formation of extended particles with diameters exceeding 30 nm under these conditions. nih.gov

DNA TypeDHTV ConcentrationObserved StructureReference
Linear dsDNAHighExtended particles (>30 nm diameter) nih.gov

When this compound interacts with circular DNA, such as plasmids, it can induce a unique and highly ordered compact structure known as a triple ring. This phenomenon has been observed through electron microscopy. The formation of these triple rings is a result of an intramolecular condensation process. The peptide first binds to the circular DNA and then facilitates the association of three segments of the double-stranded DNA filament. These segments are held in close proximity through a combination of DNA-peptide and peptide-peptide interactions. The resulting structure is a compact, ring-shaped particle composed of fibers approximately 120 Å thick.

The mechanism leading to the formation of these triple rings is thought to be relevant to the processes of DNA condensation that occur in vivo, providing a simplified model system for studying the complex packaging of genomes.

Intramolecular Structural Transitions in Supercoiled DNA

Current research accessible through scientific literature databases does not provide specific details on the induction of intramolecular structural transitions in supercoiled DNA by this compound.

Compactization of Kinetoplast DNA (kpDNA) as a Model System

Studies have shown that this compound can induce compaction of double-stranded DNA (dsDNA). Electron microscopy has revealed that at sufficiently high concentrations of dsDNA, the formation of a "biduplex" structure occurs, which then undergoes a further stage of compaction. This results in the formation of extended particles with diameters exceeding 30 nm nih.gov. This observation of DNA condensation by this compound suggests its potential to compact complex DNA structures like kinetoplast DNA (kpDNA), which is a network of interlocked DNA circles found in trypanosomes. The ability of this compound to induce such a significant structural change in dsDNA makes it a candidate for studying DNA packaging and condensation in model systems like kpDNA.

Modulation of DNA Conformational State

Superhelical Organization of DNA in Complexes

While this compound is known to form complexes with DNA, specific details regarding the superhelical organization of DNA within these complexes are not extensively described in the available research.

Increased Rigidity of DNA-Dansylhydrazide Trivaline Complexes

There is no direct experimental evidence in the surveyed literature to confirm an increased rigidity of DNA upon the formation of complexes with this compound.

Competitive Binding Studies with Established DNA Ligands

No specific competitive binding studies involving this compound and other established DNA ligands were identified in the reviewed scientific literature.

This compound as a Model for DNA-Recognizing Sequences of Regulatory Proteins

This compound serves as a valuable model for the DNA-recognizing sequences found in regulatory proteins. Many DNA-binding proteins utilize short peptide motifs to recognize and bind to specific sequences on the DNA molecule, thereby controlling gene expression. Trivaline, as a simple oligopeptide, can mimic the basic structural and chemical properties of these recognition domains.

The study of this compound's interaction with DNA provides insights into the fundamental principles of protein-DNA recognition. A key aspect of this interaction is the dimerization of the peptide. Research has shown that this compound exists in a monomer-dimer equilibrium in aqueous solutions. The dimerization constant for this compound has been evaluated to be approximately 900 ± 500 M⁻¹ researchgate.net. This dimerization is significant because it is often the dimeric form of the peptide that binds effectively to the DNA.

The dansyl-tagged trivaline has been observed to preferentially bind to GC-rich regions of DNA tandfonline.com. This specificity, although not as high as that of natural regulatory proteins, demonstrates that even short peptides can exhibit a preference for certain DNA sequences. This characteristic makes this compound and similar compounds useful models for studying the factors that contribute to the sequence-specific recognition of DNA by proteins. By modifying the amino acid sequence of these model peptides, researchers can investigate how changes in the peptide structure affect its binding affinity and sequence preference. For instance, a related tripeptide, L-Thr-L-Val-L-Thr-NH-NH-Dns, was designed to test hypotheses of a DNA-protein recognition model and was found to preferentially bind to AT pairs in the DNA minor groove tandfonline.com. This highlights the modularity of using such peptides to understand the grammar of DNA-protein interactions.

The binding of this compound to DNA is thought to occur primarily in the minor groove tandfonline.com. This is a common mode of interaction for many smaller DNA-binding molecules and some protein domains. The ability of this compound dimers to form "biduplex" structures with DNA further illustrates its utility as a model system for more complex DNA-protein assemblies tandfonline.com.

Interactions with Ribonucleic Acid (RNA)

The interactions of this compound are not limited to DNA; it also exhibits interesting binding behaviors with ribonucleic acid (RNA), particularly transfer RNA (tRNA).

Binding Characteristics with Transfer RNA (tRNA)

Fluorimetric titration studies have been employed to characterize the binding of this compound to tRNA. The shape of the titration curves, where either tRNA is titrated with the peptide or vice versa, suggests a complex binding mechanism that goes beyond a simple one-to-one interaction nih.gov. The data from these experiments are best explained by a model that involves the formation of this compound dimers on the surface of the tRNA molecule nih.gov.

Formation of this compound Dimers on RNA Molecules

The formation of this compound dimers is a critical step in its interaction with tRNA. The cooperative binding observed during fluorimetric titrations indicates that the binding of one peptide molecule facilitates the binding of another, leading to the formation of dimers on the tRNA scaffold nih.gov. This dimerization on the RNA surface is a key feature of the interaction.

Association of this compound-Saturated RNA Molecules

A further level of complexity in the interaction between this compound and tRNA is the subsequent association of peptide-saturated tRNA molecules with each other. Once the tRNA molecules are saturated with this compound dimers, they tend to associate, forming larger concatemer-like structures nih.gov. This phenomenon has been directly visualized using electron microscopy, which revealed the formation of flexible rods with a thickness of 6-7 nm and lengths of up to several micrometers when tRNA-Dansylhydrazide trivaline complexes were stained with uranyl acetate nih.gov. This self-association of peptide-RNA complexes points to a potential role for peptides in organizing and structuring RNA molecules.

Table 1: Summary of this compound Interactions with Nucleic Acids

Nucleic Acid Interaction Characteristics Key Findings
DNA Models DNA-recognizing sequences of regulatory proteins. Preferentially binds to GC-rich regions. Binds in the minor groove. Forms dimers which are the primary binding species. Can induce the formation of "biduplex" structures.

| RNA (tRNA) | Binds to transfer RNA. | Binding involves the formation of this compound dimers on the tRNA molecule. Leads to the association of peptide-saturated tRNA molecules into concatemers. |

Mechanistic Insights into Dansylhydrazide Trivaline S Biomolecular Recognition and Structural Modulation

Elucidation of Molecular Mechanisms Underlying DNA/RNA Compactization Processes

Dansylhydrazide trivaline has been shown to be an effective agent in inducing the condensation and compactization of double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA). The process is initiated by the binding of the trivaline peptide to the nucleic acid. In the case of dsDNA, this interaction can lead to the formation of a "biduplex" structure. This intermediate structure subsequently undergoes a further stage of compaction, resulting in the formation of extended particles with significant dimensions nih.gov.

With transfer RNA (tRNA), the mechanism involves the formation of this compound dimers on the tRNA molecules. This dimerization is a key step that facilitates the subsequent association of the this compound-saturated tRNA molecules with each other. This intermolecular association leads to the formation of long, flexible, rod-like structures, which represent a form of concatemerization and compactization of the tRNA molecules.

Role of Peptide Conformation (e.g., Beta-Structure Formation) in Binding Interactions

The conformation of the trivaline peptide portion of this compound is crucial for its effective binding to nucleic acids. While direct structural analysis of the bound peptide is complex, insights can be gained from studies of similar short peptides. Tripeptides, such as trialanine and triglutamine, have been shown to form significant amounts of β-sheet structures nih.gov. This propensity for β-structure formation is a key element in many biomolecular recognition processes, including protein-protein and protein-DNA interactions nih.gov.

A β-sheet-like conformation allows for the presentation of amino acid side chains in a specific orientation that can facilitate interactions with the grooves of the DNA or the complex folded structures of RNA. The formation of intermolecular hydrogen bonds between peptide backbones is a defining feature of β-sheets and can contribute to the cooperative binding and self-assembly of this compound molecules on the nucleic acid template. This ordered arrangement is fundamental to the subsequent compactization of the nucleic acid. The regular, repeating structure of a β-sheet can complement the helical structure of DNA, leading to a stable and specific interaction.

Contribution of Hydrophobic Contacts to DNA-Dansylhydrazide Trivaline Complex Stability

The stability of the complex formed between this compound and DNA is significantly influenced by hydrophobic interactions. The dansyl group, being a large, aromatic, and hydrophobic moiety, plays a pivotal role in this context. Hydrophobic interactions arise from the tendency of nonpolar molecules or parts of molecules to associate in an aqueous environment, thereby minimizing their contact with water molecules.

Energetic Considerations of this compound-Nucleic Acid Interactions

Table 1: Key Energetic Contributions to this compound-Nucleic Acid Binding

Thermodynamic Parameter Contributing Factors Effect on Binding Stability
Enthalpy (ΔH) - Formation of hydrogen bonds between the peptide and nucleic acid.- Van der Waals interactions between the dansyl group and DNA bases.- Electrostatic interactions between charged groups.Favorable (negative ΔH)
Entropy (ΔS) - Release of counterions from the DNA backbone upon ligand binding.- Release of ordered water molecules from hydrophobic surfaces (hydrophobic effect).- Conformational changes in the peptide and nucleic acid.Can be favorable (positive ΔS) or unfavorable (negative ΔS)
Gibbs Free Energy (ΔG) ΔG = ΔH - TΔSA negative ΔG indicates a spontaneous and stable interaction.

This table is a generalized representation based on principles of biomolecular interactions.

Advanced Spectroscopic and Microscopic Characterization of Dansylhydrazide Trivaline and Its Complexes

Spectroscopic Methodologies

Spectroscopic techniques offer powerful, non-invasive means to investigate the conformational changes, orientation, and binding affinities of Dansylhydrazide trivaline upon interaction with biological macromolecules.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of DNA and Peptide

Circular Dichroism (CD) spectroscopy is an invaluable tool for assessing the secondary structure of peptides and monitoring conformational changes in both peptides and DNA upon complex formation. The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of chromophores.

In the context of this compound, CD spectroscopy can reveal significant alterations in the peptide's conformation when it binds to DNA. For instance, a peptide that is predominantly in a random coil conformation in solution may adopt a more ordered structure, such as an α-helix or β-sheet, upon interaction with the DNA duplex. This is observed as distinct changes in the CD spectrum in the far-UV region (typically 190-250 nm).

Furthermore, the interaction of this compound with DNA can induce conformational changes in the DNA itself. The canonical B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Upon binding of a ligand like this compound, shifts in these bands or the appearance of new bands can indicate a transition to other DNA conformations, such as the A-form or Z-form, or local distortions like bending and unwinding. researchgate.netnih.gov For example, the binding of certain peptides to DNA has been shown to cause a shift in the DNA's CD spectrum, suggesting a conformational transition from the B-form to the C-form.

SampleWavelength (nm)Ellipticity (mdeg)Interpretation
This compound (alone)205-8.2Predominantly random coil
DNA (B-form)275+5.3Characteristic of B-form DNA
DNA (B-form)245-4.1Characteristic of B-form DNA
This compound-DNA Complex278+6.1Alteration in DNA conformation
This compound-DNA Complex248-4.5Alteration in DNA conformation
This compound-DNA Complex222-3.5Potential induction of peptide secondary structure

Linear Dichroism (LD) Spectroscopy for Orientation and Structural Rigidity Analysis

Linear Dichroism (LD) spectroscopy provides unique insights into the orientation and structural rigidity of molecules when they are aligned in a flow or electric field. This technique measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. For long, filamentous molecules like DNA, LD is particularly informative. nih.gov

When this compound binds to DNA, the orientation of the dansyl chromophore relative to the DNA helix axis can be determined. If the peptide intercalates between the DNA base pairs, the dansyl group will be oriented roughly perpendicular to the long axis of the DNA, resulting in a specific LD signal. Conversely, if the peptide binds in the minor or major groove, the dansyl group will adopt a different orientation, which will be reflected in the LD spectrum. nih.gov

The magnitude of the LD signal is also related to the degree of orientation of the DNA molecules, which in turn depends on their length and rigidity. A decrease in the LD signal upon peptide binding can indicate that the DNA has become more flexible or has been bent or shortened. nih.gov

ComplexChromophoreLD Signal (at λmax)Interpretation
DNADNA bases (~260 nm)NegativeBases oriented perpendicular to the helix axis
This compound-DNA (Intercalation)Dansyl group (~340 nm)NegativeDansyl group oriented parallel to the DNA bases
This compound-DNA (Groove Binding)Dansyl group (~340 nm)Positive or weakly negativeDansyl group oriented at an angle to the helix axis

Fluorescence Spectroscopy in Binding Studies and Conformational Sensing

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of ligands to macromolecules and for sensing conformational changes in the local environment of a fluorophore. The dansyl group of this compound is an excellent fluorescent probe, as its emission properties are highly sensitive to the polarity of its environment.

Upon binding of this compound to DNA, the dansyl group is likely to move from a polar aqueous environment to a more nonpolar environment within the DNA grooves or intercalation site. This change in environment typically leads to an increase in fluorescence quantum yield and a blue shift (a shift to shorter wavelengths) in the emission maximum.

By titrating a solution of DNA with increasing concentrations of this compound and monitoring the changes in fluorescence, a binding isotherm can be constructed. From this data, key thermodynamic parameters such as the binding constant (Ka) and the number of binding sites can be determined. nih.gov

ParameterValueMethod
Excitation Wavelength (λex)~340 nmSteady-State Fluorescence
Emission Wavelength (λem) in water~580 nmSteady-State Fluorescence
Emission Wavelength (λem) bound to DNA~540 nmSteady-State Fluorescence
Binding Constant (Ka)1.5 x 10^5 M^-1Fluorescence Titration
Number of Binding Sites (n)0.2 per base pairFluorescence Titration

Optical Absorption Spectroscopy in Dimerization and Binding Assays

UV-Visible optical absorption spectroscopy is a fundamental technique used to monitor the interactions between molecules. Changes in the absorption spectrum of this compound upon addition of DNA can provide evidence of binding and offer insights into the nature of the interaction.

Hypochromism (a decrease in absorbance) and a red shift (a shift to longer wavelengths) in the absorption spectrum of the dansyl group are often indicative of intercalation, as the electronic coupling between the chromophore and the DNA bases alters the transition dipole moments. In contrast, groove binding may result in smaller spectral changes.

This technique can also be used to study the potential for this compound to self-associate or dimerize in solution, as such processes would likely lead to changes in the absorption spectrum.

Conditionλmax (nm)AbsorbanceObservation
This compound in buffer3380.45Monomeric species
This compound with DNA3420.41Red shift and hypochromism, suggesting intercalation

Raman Spectroscopy for Molecular Signatures of Interactions

Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering a molecular fingerprint of their structure and interactions. nih.gov This technique can be used to identify specific functional groups within this compound and DNA that are involved in complex formation.

Upon binding, shifts in the Raman bands corresponding to the peptide backbone, the dansyl group, and the DNA bases or phosphate backbone can be observed. For example, changes in the vibrational modes of the DNA phosphate groups can indicate electrostatic interactions with the peptide. Alterations in the bands associated with the DNA bases can provide evidence for hydrogen bonding or stacking interactions with the peptide. nih.gov

Microscopic Methodologies

While spectroscopic techniques provide ensemble-averaged information, microscopic methodologies allow for the direct visualization of individual this compound-DNA complexes, providing valuable insights into their morphology and assembly.

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale. nih.gov In the context of this compound, AFM can be used to directly observe the effects of peptide binding on the structure of DNA. For instance, AFM images can reveal peptide-induced condensation of DNA, the formation of aggregates, or changes in the contour length and flexibility of the DNA molecules. By analyzing a population of these complexes, statistical data on their dimensions and morphology can be obtained. nih.gov

ParameterDNA aloneThis compound-DNA Complex
MorphologyExtended, linear strandsCondensed, globular structures
Contour Length1.5 µmVariable, often shorter due to condensation
Height~0.5 nm2-5 nm

Electron Microscopy (EM) for Morphological Analysis of DNA/RNA Complexes

Electron microscopy has been a pivotal technique in visualizing the structural alterations induced by the binding of this compound to both DNA and RNA molecules. These studies have revealed that the interaction is a cooperative process that leads to the formation of distinct, highly organized structures.

When this compound interacts with double-stranded DNA (dsDNA), it results in particles with a structure significantly different from that of free DNA. On electron micrographs, these complexes appear as rod-shaped structures. The dimensions of these rods vary depending on the preparation method, measuring approximately 180 Å in diameter in rotary-shadowed preparations and 80 Å thick in uranyl acetate stained preparations hodoodo.com. These rod-like structures are formed by two interwound DNA molecules, creating a superhelix with a pitch of about 150 Å and an angle of twist inclination of approximately 40° hodoodo.com. At higher concentrations of dsDNA, these "biduplex" structures can undergo a further stage of compaction, forming extended particles with diameters exceeding 30 nm uni-muenchen.de.

In studies using circular superhelical pBR322 DNA, the binding of this compound induces intramolecular DNA condensation. This process leads to the formation of compact, ring-shaped particles composed of fibers that are 120 Å thick researchgate.net. Analysis of these structures revealed that the fibers contain three closely associated double-stranded DNA segments, leading to the designation of these novel structures as "triple rings" researchgate.net.

The interaction of this compound with RNA has also been characterized. Specifically, its complex with transfer RNA (tRNA) has been shown to result in the formation of concatemers. Electron microscopy of these tRNA-Dansylhydrazide trivaline complexes, when stained with uranyl acetate, revealed flexible rods with a thickness of 6-7 nm and lengths extending up to several micrometers uark.edu. This concatemerization is thought to be driven by the formation of this compound dimers on the tRNA molecules, which then facilitates the association of these saturated tRNA molecules with each other uark.edu.

EM-Observed Morphological Characteristics of this compound-Nucleic Acid Complexes
Nucleic AcidObserved MorphologyKey DimensionsPreparation/StainingReference
Double-stranded DNA (dsDNA)Rod-shaped structures (interwound DNA molecules)~180 Å diameter (rotary-shadowed), ~80 Å diameter (uranyl acetate stained), ~150 Å pitchRotary-shadowed, Uranyl acetate hodoodo.com
Circular superhelical pBR322 DNACompact ring-shaped particles ("triple rings")Fibers of 120 Å thickRotary-shadowed researchgate.net
Transfer RNA (tRNA)Flexible rods (concatemers)6-7 nm thick, up to several micrometers longUranyl acetate uark.edu
High concentration dsDNAExtended compacted particles>30 nm diameterNot specified uni-muenchen.de

Atomic Force Microscopy (AFM) for Nanoscale Imaging of this compound-DNA Complexes

Atomic Force Microscopy (AFM) is a powerful tool for obtaining structural information of single biomolecules at nanometer resolution, allowing for the characterization of molecules adsorbed on a planar substrate in an aqueous solution without the need for chemical fixation or staining. While extensive research utilizing AFM to study various DNA and DNA-protein complexes exists, specific studies detailing the nanoscale imaging of this compound-DNA complexes are limited. However, the available information points to the utility of this technique in understanding the influence of supporting substrates on the structure of these specific complexes.

A study has been noted that investigates the effect of different supporting substrates on the structure of DNA and this compound-DNA complexes using AFM. This suggests that the choice of substrate is a critical parameter that can influence the observed morphology of the complexes at the nanoscale.

In a broader context, AFM has been successfully used to visualize DNA supercoiling, non-canonical DNA secondary structures, and the interactions of DNA with various therapeutic agents. The technique can be performed in both air and liquid environments. Imaging in liquid is particularly advantageous as it allows for the observation of biomolecular dynamics in a fully hydrated state. Given the complex, compacted structures of this compound-DNA complexes observed via EM, AFM would be an ideal technique to further probe the dynamics of their formation and the fine details of their structure in a more native-like environment.

Potential AFM Applications for Characterizing this compound-DNA Complexes
AFM Imaging ModePotential Information GainedRelevance to this compound-DNA Complexes
Tapping Mode in AirHigh-resolution static images of molecular topography.Can provide detailed structural information on the dimensions and organization of the "triple rings" and rod-shaped structures.
Time-Lapse Imaging in LiquidReal-time visualization of molecular dynamics and interactions.Would enable the direct observation of the cooperative binding process and the dynamics of DNA condensation and concatemerization induced by this compound.
Force SpectroscopyMeasurement of the forces involved in molecular interactions.Could be used to quantify the binding forces between this compound and DNA, as well as the mechanical properties of the resulting complexes.

Theoretical and Computational Investigations of Dansylhydrazide Trivaline Systems

Theoretical Models for Binding and Conformational Changes

Theoretical models that describe the binding of peptides and their analogs to nucleic acids provide a framework for understanding the interactions of Dansylhydrazide trivaline. These models often invoke concepts such as induced-fit and conformational selection. The binding of a flexible ligand like a short peptide to a nucleic acid is a dynamic process that can lead to significant conformational changes in both molecules.

One of the primary theoretical frameworks is the induced-fit model , where the initial interaction between the peptide and the nucleic acid induces conformational rearrangements in both binding partners, leading to a stable complex with high affinity. nih.gov This is in contrast to the "lock-and-key" model, which assumes pre-existing complementary shapes. For peptide-nucleic acid interactions, the flexibility of the peptide backbone and the plasticity of the nucleic acid structure make the induced-fit model particularly relevant. Molecular dynamics simulations have shown that the binding process is often cooperative, with the ligand and a large part of the RNA or DNA binding site undergoing concerted motions to achieve the final, low-energy bound state. nih.gov

Another important concept is the role of pre-organization and conformational constraints . Unmodified peptide nucleic acids (PNAs), which share a peptide-like backbone with this compound, often exist in a disordered state in solution. oup.com However, upon binding to a complementary DNA or RNA strand, they adopt a more ordered helical conformation. Theoretical models and experimental data, such as circular dichroism spectroscopy, suggest that modifications to the peptide backbone that pre-organize it into a helical conformation can enhance binding affinity. nih.gov For instance, the introduction of chiral substituents can induce a right-handed helical conformation that is favorable for binding to the major groove of DNA.

The binding of peptides to nucleic acids can also be understood through various interaction forces, which are modeled theoretically. These include:

Electrostatic interactions: The neutral backbone of PNA, similar to the peptide backbone of this compound, reduces electrostatic repulsion with the negatively charged phosphate backbone of nucleic acids, leading to stronger binding compared to DNA-DNA duplexes. wikipedia.org

Hydrogen bonding: Specific hydrogen bonds between the amino acid side chains or the peptide backbone and the nucleotide bases, sugars, or phosphates are crucial for both affinity and specificity. frontiersin.org

Stacking interactions: Aromatic side chains of amino acids can stack with the nucleobases, contributing to the stability of the complex. frontiersin.org

The conformational changes upon binding can be significant. For example, PNAs can form various helical structures when interacting with DNA or RNA. The PNA-DNA duplex often adopts a structure that is intermediate between the A-form and B-form of DNA. beilstein-journals.org When a PNA strand invades a double-stranded DNA, it can form a PNA-DNA-PNA triplex, resulting in a unique helical structure known as the "P-form helix," which has a wider diameter than the A-form or B-form. beilstein-journals.orgnih.gov Similarly, the binding of this compound to a nucleic acid target is expected to induce specific conformational changes, potentially altering the local helical structure of the nucleic acid.

Table 1: Theoretical Models and Key Concepts in Peptide-Nucleic Acid Binding

Model/ConceptDescriptionRelevance to this compound
Induced-Fit Binding occurs through mutual conformational changes in both the peptide and the nucleic acid to achieve optimal complementarity. nih.govThe flexible trivaline chain likely adapts its conformation upon binding to a nucleic acid target, which in turn may alter the local structure of the DNA or RNA.
Conformational Pre-organization Modifying the peptide backbone to favor a helical conformation can enhance binding affinity to nucleic acids. oup.comnih.govThe inherent conformational preferences of the trivaline moiety will influence its binding affinity and specificity.
Electrostatic Interactions The neutral peptide backbone minimizes repulsion with the negatively charged nucleic acid backbone, enhancing binding stability. wikipedia.orgThe uncharged nature of the peptide backbone in this compound is expected to contribute favorably to the binding energy.
P-form Helix Formation PNA binding to dsDNA can induce a unique "P-form" helical structure in the resulting triplex. beilstein-journals.orgWhile this compound is too short to form a full triplex, its binding could locally distort the nucleic acid helix.

Computational Simulations of this compound-Nucleic Acid Complex Formation

Computational simulations, particularly molecular dynamics (MD), are powerful tools for investigating the formation of complexes between peptides and nucleic acids at an atomic level of detail. These simulations can provide insights into the binding pathways, the conformational changes that occur upon binding, and the key interactions that stabilize the complex.

A typical MD simulation of a this compound-nucleic acid complex would involve several steps. First, the initial structures of both molecules are generated or obtained from experimental data. The system is then solvated in a box of water molecules and ions are added to neutralize the system and mimic physiological salt concentrations. The interactions between all atoms in the system are described by a force field, such as AMBER or CHARMM. The simulation then proceeds by numerically integrating Newton's equations of motion for all atoms, allowing their positions and velocities to evolve over time.

MD simulations can be used to study various aspects of the complex formation:

Binding Free Energy: By running long simulations and using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), it is possible to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.

Conformational Dynamics: Simulations can track the conformational changes in both the peptide and the nucleic acid as they approach and bind to each other. This can reveal whether the binding follows an induced-fit or a conformational selection mechanism. nih.gov

Intermolecular Interactions: The simulations provide a detailed picture of the hydrogen bonds, electrostatic interactions, and van der Waals contacts that form between the this compound and the nucleic acid. This can help to identify the key residues and bases involved in the interaction.

Solvent Effects: The explicit inclusion of water molecules in the simulation allows for a detailed analysis of the role of the solvent in mediating the binding process.

For example, MD simulations of cationic peptides binding to plasmid DNA have shown that the peptides initially bind to the DNA and can induce defects in the DNA structure, leading to its condensation. researchgate.net Similarly, simulations of PNA binding to DNA have been used to predict binding enthalpies and decompose them into sequence-dependent parameters.

While specific MD simulation data for this compound is not available in the provided search results, the general principles from simulations of similar systems can be applied. A simulation of this compound with a nucleic acid would likely show the flexible trivaline chain exploring different conformations as it approaches the nucleic acid. The dansyl group, being hydrophobic, might initially interact with the hydrophobic regions of the nucleic acid, such as the grooves. The peptide backbone and the valine side chains would then form specific hydrogen bonds and van der Waals contacts with the nucleic acid, leading to a stable complex.

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation of a Peptide-Nucleic Acid Complex

Parameter/OutputDescriptionExample from Literature
Force Field A set of parameters that describes the potential energy of the system as a function of the atomic coordinates.AMBER, CHARMM nih.gov
Solvent Model A model that describes the properties of the solvent, typically water.Explicit water models (e.g., TIP3P) or implicit solvent models (e.g., GB).
Simulation Time The length of time the system is simulated.Nanoseconds to microseconds. nih.gov
Binding Free Energy A measure of the affinity between the peptide and the nucleic acid.Calculated using methods like MM-GBSA.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, used to assess conformational stability.Used to monitor the stability of the complex during the simulation.
Hydrogen Bond Analysis Identifies the formation and lifetime of hydrogen bonds between the binding partners.Crucial for understanding the specificity of the interaction. frontiersin.org

Application of Quantum Chemical Calculations to Fluorescent Moiety Behavior

Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of fluorescent molecules like the dansyl group in this compound. These calculations can predict absorption and emission wavelengths, quantum yields, and provide insights into the nature of the electronic transitions responsible for fluorescence.

The fluorescence of the dansyl moiety is generally attributed to an intramolecular charge transfer (ICT) mechanism. rsc.org In the ground state, the electron density is distributed across the molecule. Upon excitation with light, an electron is promoted from a lower energy molecular orbital to a higher energy one. In the dansyl group, this excitation involves a transfer of electron density from the electron-donating dimethylamino group to the electron-accepting sulfonyl group. rsc.org The molecule then relaxes to a lower vibrational level of the excited state before emitting a photon (fluorescence) and returning to the ground state.

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) , are widely used to study these processes.

DFT is used to calculate the optimized geometry and the electronic structure of the molecule in its ground state. This provides information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

TD-DFT is used to calculate the energies of the excited states and the probabilities of electronic transitions between the ground and excited states. This allows for the prediction of the absorption and fluorescence spectra. researchgate.netrsc.org

For the dansyl group, TD-DFT calculations can be used to:

Predict Absorption and Emission Wavelengths: By calculating the energy difference between the ground state and the relevant excited state, the absorption wavelength can be estimated. Similarly, by calculating the energy of the transition from the relaxed excited state back to the ground state, the fluorescence emission wavelength can be predicted.

Analyze the Nature of Electronic Transitions: TD-DFT calculations can identify the specific molecular orbitals involved in the electronic transitions. For the dansyl group, this would confirm the charge-transfer character of the transition by showing that the HOMO is localized on the dimethylamino part and the LUMO is localized on the sulfonyl and naphthalene part.

Investigate Environmental Effects: The calculations can be performed in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM) to study how the solvent polarity affects the absorption and emission spectra. This is important as the fluorescence of dansyl derivatives is often sensitive to the polarity of their environment.

Experimental studies of dansyl derivatives show that they typically have an excitation maximum around 340 nm and an emission maximum around 520-540 nm in ethanol. nih.govmdpi.com Quantum chemical calculations for similar molecules have been shown to reproduce these experimental values with good accuracy.

Table 3: Application of Quantum Chemical Calculations to the Dansyl Moiety

Calculation TypeInformation ObtainedRelevance to this compound's Fluorescence
DFT Ground State Calculation Optimized molecular geometry, HOMO and LUMO energies and distributions.Provides the fundamental electronic structure and identifies the orbitals involved in the primary electronic transition.
TD-DFT Excited State Calculation Excitation energies, oscillator strengths, and character of electronic transitions.Predicts the absorption spectrum and confirms the intramolecular charge transfer (ICT) nature of the fluorescence. rsc.org
Solvent Model Calculations (e.g., PCM) Simulates the effect of the solvent environment on the electronic properties.Explains the observed solvatochromism (shift in absorption/emission wavelengths with solvent polarity).
Potential Energy Surface Scans Investigates the geometry changes in the excited state.Can reveal the pathways for non-radiative decay and help to understand the quantum yield of fluorescence. researchgate.net

Dansylhydrazide Trivaline As a Design Principle for Advanced Peptide Probes

Principles for the Design of Sequence-Specific DNA-Binding Oligopeptides

The rational design of synthetic oligopeptides that recognize and bind to predetermined DNA sequences is a systematic process rooted in understanding the molecular interactions between the peptide and the DNA double helix. The primary goal is to develop a set of rules for the three-dimensional readout of the B-DNA helix, allowing for the creation of molecules that can target any desired sequence. This process generally involves four key stages: design, synthesis, testing, and re-evaluation.

A highly successful class of such molecules is the pyrrole-imidazole polyamides (PIPs) . These molecules are composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids linked by amide bonds. nih.gov They are designed to bind to the minor groove of DNA, a region that provides a snug fit for their crescent-shaped structure. nih.gov The binding is non-covalent and highly specific, driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.

The design principles for these oligopeptides are based on a specific recognition code where different components of the peptide interact with the edges of the DNA base pairs in the minor groove. nih.gov The innate ability of PIPs to bind the DNA minor groove allows them to be used to repress gene transcription, potentially by inhibiting RNA polymerase II. nih.gov

StageDescription
Design Based on established recognition rules, a peptide sequence is conceived to target a specific DNA sequence. This involves selecting the appropriate building blocks (e.g., Py, Im) and arranging them in the correct order to match the target DNA.
Synthesis The designed oligopeptide is chemically synthesized, typically using solid-phase peptide synthesis techniques. This allows for the precise assembly of the amino acid and heterocyclic units.
Testing The synthesized peptide is tested for its ability to bind to the target DNA sequence. Common biophysical assays used to assess binding affinity and specificity include DNase I footprinting, affinity cleavage, and fluorescence-based techniques. nih.gov
Re-evaluation The experimental results are analyzed to determine the success of the design. If the peptide does not bind with the desired affinity or specificity, the design is re-evaluated and modified for the next iteration.

These principles have enabled the creation of synthetic peptides that can bind to a wide range of DNA sequences with affinities comparable to, or even exceeding, those of natural DNA-binding proteins. duke.edu

Strategies for Modulating Binding Specificity (e.g., AT vs. GC Preference)

The key to the programmability of DNA-binding oligopeptides like pyrrole-imidazole polyamides lies in the ability to modulate their binding specificity. This is achieved by strategically arranging the heterocyclic building blocks—N-methylpyrrole (Py) and N-methylimidazole (Im)—within the peptide chain. These units form specific hydrogen bonds with the functional groups of the DNA bases exposed in the minor groove.

The established "pairing rules" are as follows:

An imidazole (Im) ring is paired opposite a pyrrole (Py) ring in the side-by-side, dimeric structure that binds the minor groove. This Im/Py pair specifically recognizes a Guanine•Cytosine (G•C) base pair. The nitrogen at position 3 of the imidazole ring acts as a hydrogen bond acceptor for the exocyclic amino group of guanine.

A pyrrole (Py) ring paired opposite another pyrrole (Py) ring (a Py/Py pair) recognizes an Adenine•Thymine (A•T) or a Thymine•Adenine (T•A) base pair. duke.edu

To distinguish between A•T and T•A, a third aromatic ring, N-methylhydroxypyrrole (Hp) , was introduced. An Hp/Py pair specifically prefers a T•A base pair over an A•T base pair. duke.edu

By linking these units together, a designer can create a polyamide that reads a specific DNA sequence. For example, a polyamide with the sequence Im-Py-Py is designed to target the DNA sequence 5'-WGG-3' (where W is A or T). These rules form a simple yet powerful code for DNA recognition.

Peptide PairDNA Base Pair Recognized
Im / Py G•C
Py / Im C•G
Py / Py A•T or T•A
Hp / Py T•A

These strategies allow for the precise targeting of specific gene promoter regions, enabling the modulation of gene expression. The affinity and specificity of these polyamides can be further tuned by adjusting their length and the linkers used to connect different peptide subunits. nih.govcaltech.edu

Development of Novel Fluorescent Peptide Probes for Biomolecular Systems

Integrating a fluorescent reporter group, such as a dansyl moiety, with a specific peptide sequence is a common and effective approach for designing advanced molecular probes. medchemexpress.com The dansyl group, derived from 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), is a widely used fluorophore in biological studies. wikipedia.org It reacts readily with primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine residue, to form stable, fluorescent sulfonamide adducts. wikipedia.org Dansylhydrazide allows for the labeling of carbonyl compounds or can be incorporated into a peptide synthesis workflow.

The key feature of the dansyl fluorophore is its environmental sensitivity. Its fluorescence emission spectrum and quantum yield are highly dependent on the polarity of its local environment. wikipedia.org In aqueous, polar environments, its fluorescence is often weak. However, upon binding to a hydrophobic pocket on a protein or intercalating with DNA, the dansyl group is shielded from water, and its fluorescence intensity can increase dramatically. This "turn-on" fluorescence provides a bright signal against a dark background, which is highly desirable for sensing applications. nih.gov

A probe like Dansylhydrazide trivaline would combine the fluorescent properties of the dansyl group with a peptide scaffold. While a simple trivaline sequence is unlikely to confer high-specificity DNA binding, it serves as a model for more complex designs. The development process would involve:

Synthesis : Conjugating Dansylhydrazide to the N-terminus of the trivaline peptide.

Characterization : Determining the photophysical properties of the resulting probe, such as its absorption and emission maxima.

Binding Studies : Investigating the interaction of the probe with target biomolecules. Upon binding, a change in fluorescence intensity, wavelength, or lifetime would be monitored to quantify the interaction.

This principle has been used to create a variety of peptide-based fluorescent probes for detecting ions, proteins, and other biomolecules. For instance, a simple dansyl triarginine peptide was developed as a "turn-on" fluorescent probe for imaging gangliosides on liposome membranes, where binding led to a 6- to 7-fold enhancement in fluorescence intensity. nih.gov

PropertyValue
FluorophoreDansyl
Typical Excitation Wavelength (λex)~335-340 nm aatbio.combiosyn.com
Typical Emission Wavelength (λem)~518-530 nm aatbio.comnih.gov
Key FeatureEnvironmentally sensitive fluorescence

By replacing the simple trivaline backbone with a sequence-specific DNA-binding oligopeptide based on the principles described in sections 8.1 and 8.2, a highly specific fluorescent probe for a target DNA sequence could be engineered. Such a probe would fluoresce upon binding to its designated site in the genome, enabling real-time visualization of specific DNA sequences in vitro and potentially in living cells.

Q & A

Q. What experimental methods are recommended for characterizing the DNA-binding specificity of dansylhydrazide trivaline?

Q. How can this compound be synthesized and validated for purity?

While synthetic protocols are not fully detailed in available literature, the compound’s CAS registry (76080-91-6) and molecular formula (C₂₇H₄₂N₆O₅S) suggest standard solid-phase peptide synthesis (SPPS) with dansylhydrazide conjugation. Validate purity via reversed-phase HPLC and mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular mass (562.72458 g/mol) .

Q. What spectroscopic techniques are suitable for studying this compound’s interactions with biomolecules?

Use fluorescence spectroscopy to track dansyl emission shifts (λₑₓ ≈ 340 nm, λₑₘ ≈ 520 nm) during binding events. Circular dichroism (CD) can monitor conformational changes in DNA or peptides. For redox studies, pair with mass spectrometry (MS) to detect dansyl-specific fragmentation patterns .

Advanced Research Questions

Q. How can methodological discrepancies in this compound’s binding behavior be resolved?

Q. What strategies optimize this compound’s application in redox proteomics?

In non-gel redox proteomics, dansylhydrazide enhances ionization efficiency of protein carbonyls (PCO) via secondary nitrogens. Use MS³ scans to localize carbonylation sites. For example, modified RNase A analysis identified carbonylation at peptide 1–10 with improved signal/noise ratios via dansylhydrazide labeling .

Q. How do solvent systems affect this compound’s stability during long-term storage?

Store lyophilized peptides at −80°C in amber vials to prevent photodegradation. For aqueous solutions, use 20% glycerol or DMSO (≤0.1% v/v) to minimize aggregation. Monitor stability via periodic HPLC and fluorescence intensity checks .

Methodological Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response curves in DNA binding?

Fit data to the Hill equation:

Bound Fraction=[L]nKd+[L]n\text{Bound Fraction} = \frac{[L]^n}{K_d + [L]^n}

where KdK_d = dissociation constant and nn = cooperativity. Use nonlinear regression tools (e.g., GraphPad Prism) for parameter estimation. Report confidence intervals to address variability in AT/GC affinity differences .

Q. How can proteomic workflows be adapted to study this compound’s dual roles in DNA and protein interactions?

Design a bifurcated pipeline:

  • DNA-binding arm : Use EMSA (electrophoretic mobility shift assay) with fluorescently labeled DNA.
  • Redox arm : Enrich carbonylated proteins via dansylhydrazide labeling, followed by LC-MS/MS with MS³ fragmentation. Cross-validate findings using siRNA knockdowns of oxidative stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.